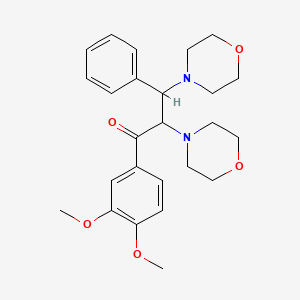![molecular formula C26H29N5O3 B2921358 N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide CAS No. 1251692-16-6](/img/structure/B2921358.png)
N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has gained significant attention in the field of cancer research. It was first synthesized by Threshold Pharmaceuticals in 2009 and is currently under investigation in several clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Antiproliferative Activities : A study by Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives, which are structurally related to N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide. These compounds demonstrated notable antiproliferative activities against HeLa and C6 cell lines, suggesting potential applications in cancer research and therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Bio-Imaging Applications : Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor that shows potential for detecting Cd2+ and CN− ions. Such chemosensors, which are related to the chemical structure of N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide, could be used in bio-imaging applications, especially in live cells and zebrafish (Ravichandiran, Boguszewska-Czubara, Masłyk, Bella, Merlin Johnson, Subramaniyan, Shim, & Yoo, 2020).
Antimicrobial and Antipathogenic Properties : Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, which include compounds structurally similar to N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide. These derivatives demonstrated significant effects against bacterial strains known for biofilm growth, indicating potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Electrophysiological Activity : Morgan et al. (1990) synthesized a series of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound . These compounds showed cardiac electrophysiological activity and were proposed as selective class III agents, indicating potential use in cardiac arrhythmia treatment (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Cytotoxic Activity Against Cancer Cell Lines : Ravichandiran et al. (2019) reported on phenylaminosulfanyl-1,4‐naphthoquinone derivatives, structurally related to N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide, exhibiting potent cytotoxic activity against human cancer cell lines. This suggests potential applications in cancer research and therapy (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Propiedades
IUPAC Name |
N-cyclohexyl-3-[2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-18-11-13-19(14-12-18)17-30-26(34)31-22-10-6-5-9-21(22)24(33)29(25(31)28-30)16-15-23(32)27-20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIPWMDFDRKLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)
![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)
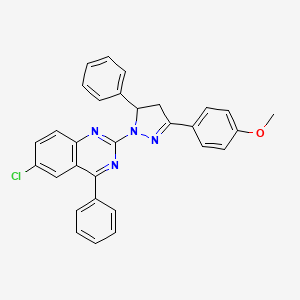
![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)
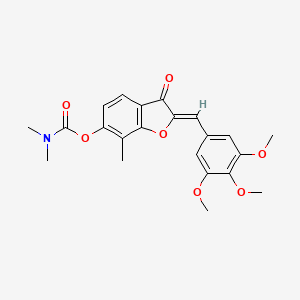
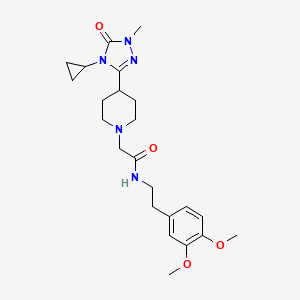
![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)
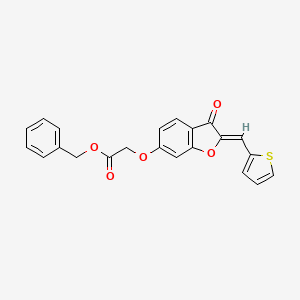
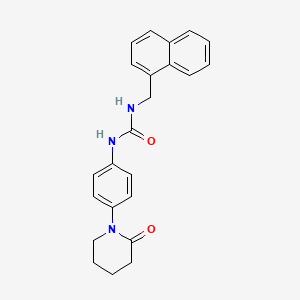
![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)
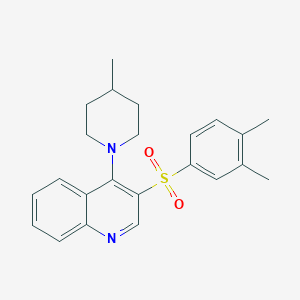
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)
